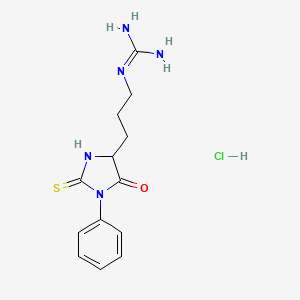
PTH-arginine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PTH-arginine hydrochloride is a compound with the molecular formula C13H18ClN5OS and a molecular weight of 327.83 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of PTH-arginine hydrochloride consists of 13 carbon atoms, 18 hydrogen atoms, one chlorine atom, five nitrogen atoms, one sulfur atom, and one oxygen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of PTH-arginine hydrochloride include a molecular formula of C13H18ClN5OS and a molecular weight of 327.83 .
Applications De Recherche Scientifique
Protein Analysis : PTH-arginine is used in the stepwise degradation of peptides for protein analysis. This technique, known as the Edman degradation, is essential for determining the amino acid sequence of proteins and peptides (Edman, 1960).
Chromatographic Techniques : PTH-arginine hydrochloride is used in high-pressure liquid chromatography for the separation of PTH-amino acids, which is a superior method compared to gas-liquid and thin-layer chromatographic techniques (Matthews, Byfield, & Macintyre, 1975).
Medical Applications : Arginine hydrochloride, a component of PTH-arginine hydrochloride, is used diagnostically to test for growth hormone deficiency and therapeutically for the treatment of metabolic alkalosis. However, its overdose can lead to severe health complications, including metabolic acidosis, hyponatremia, and central pontine myelinolysis (Gerard & Luisiri, 1997).
Genetic Research : A mutation in the parathyroid hormone-parathyroid hormone-related peptide (PTH-PTHrP) receptor involving an arginine residue has been identified in patients with Jansen-type metaphyseal chondrodysplasia. This mutation causes constitutive, ligand-independent hypercalcemia and hypophosphatemia (Schipani, Kruse, & Jüppner, 1995).
Renal Function Studies : Research on the adenylate cyclase responsiveness to hormones in various portions of the human nephron includes the study of PTH and arginine-vasopressin (AVP). These studies help in understanding the hormonal regulation in kidney function (Chabardès et al., 1980).
Understanding Oxidation Effects : Studies have focused on the effects of methionine oxidation in human parathyroid hormone (PTH) and its impact on biological function. Such research is crucial for understanding how modifications in PTH, like oxidation, affect its interaction with receptors and overall functionality (Gaur et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
2-[3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS.ClH/c14-12(15)16-8-4-7-10-11(19)18(13(20)17-10)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,17,20)(H4,14,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKPSQGERWCHMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCCN=C(N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PTH-arginine hydrochloride | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

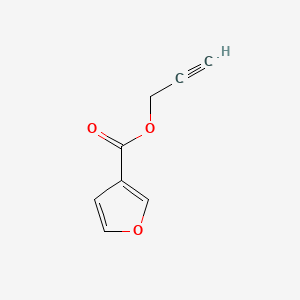

![2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2'-deoxyxanthosine](/img/structure/B570857.png)
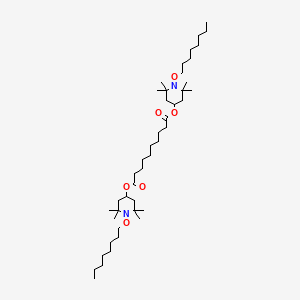
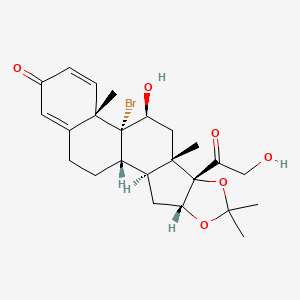
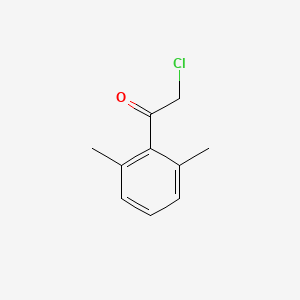
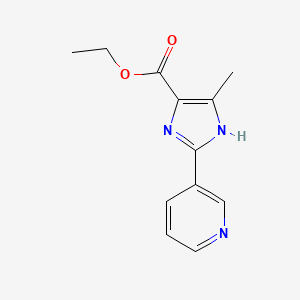
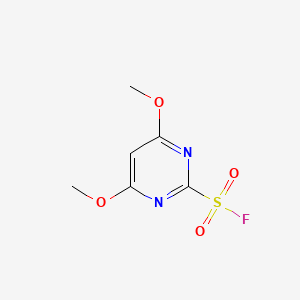
![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-propoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B570878.png)